molecular formula C8H11NO B12284164 4-ethyl-1-methylpyridin-2(1H)-one

4-ethyl-1-methylpyridin-2(1H)-one

Cat. No.: B12284164
M. Wt: 137.18 g/mol
InChI Key: SUXVWGINTAONRN-UHFFFAOYSA-N
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Description

4-ethyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fourth position and a methyl group at the first position, with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-pyridone

    Reagents: Ethyl bromide, methyl iodide

    Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C)

The reaction mechanism involves the nucleophilic attack of the nitrogen atom in 2-pyridone on the alkyl halides, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, temperature (e.g., 60°C)

    Reduction: Sodium borohydride, ethanol, room temperature

    Substitution: Bromine, iron(III) chloride, solvent (e.g., chloroform)

Major Products

    Oxidation: this compound N-oxide

    Reduction: 4-ethyl-1-methylpyridin-2(1H)-ol

    Substitution: 4-bromo-1-methylpyridin-2(1H)-one

Scientific Research Applications

4-ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-methylpyridin-1(2H)-one
  • 4-methyl-1-ethylpyridin-2(1H)-one
  • 4-ethyl-1-methylpyridin-3(1H)-one

Uniqueness

4-ethyl-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-ethyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-9(2)8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

SUXVWGINTAONRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C=C1)C

Origin of Product

United States

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